Papyracillic acid A
Description
Fungal Origins
Papyracillic acid A is a secondary metabolite originally discovered in the Ascomycete fungus Lachnum papyraceum. caymanchem.comglpbio.com Subsequent research has led to its isolation from other fungal species, highlighting its presence across different fungal genera and ecological niches.
Notably, it has been isolated from Ascochyta agropyrina var. nana, a fungal pathogen that infects quack grass (Elytrigia repens). mdpi.comacs.orgacs.orgnih.gov This discovery pointed to its potential role in plant-pathogen interactions. More recently, this compound has also been identified in cultures of the endophytic fungus Microsphaeropsis sp., which resides within plant tissues. mdpi.com
| Fungal Source | Classification | Host/Substrate | Reference(s) |
| Lachnum papyraceum | Ascomycete | Not specified | caymanchem.comresearchgate.netglpbio.com |
| Ascochyta agropyrina var. nana | Ascomycete | Elytrigia repens (quack grass) | mdpi.comacs.orgacs.orgnih.gov |
| Microsphaeropsis sp. | Ascomycete | Pilgerodendron uviferum, Arbutus unedo | mdpi.com |
Isolation and Production
The primary method for obtaining this compound is through the cultivation of producing fungal strains in a controlled laboratory setting. The process generally involves fermentation on a solid or in a liquid medium, followed by extraction and purification of the target compound.
Fermentation and Extraction: Strains of fungi, such as Ascochyta agropyrina var. nana, are cultured on solid media. acs.orgacs.orgnih.gov After a suitable incubation period, the fungal culture is extracted using organic solvents to isolate the produced secondary metabolites. A patent describes a process for producing papyracillic acid by culturing a strain of Lachnum papyraceum in a specific nutrient medium. google.com
Purification: The crude extract containing a mixture of compounds undergoes several purification steps. These methods rely on the physicochemical properties of this compound. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, are used for structural elucidation and identification. researchgate.netnih.gov X-ray diffractometric and circular dichroism (CD) analysis have been employed to determine the compound's precise relative and absolute stereochemistry. acs.orgacs.orgnih.gov
Chemical Synthesis: While isolation from natural sources is common, synthetic approaches to the papyracillic acid family have also been developed. Research has focused on constructing the core spiroacetal structure of these molecules. acs.org An key method developed is a zinc carbenoid-mediated tandem chain extension–acylation reaction, which efficiently assembles the spirofused cyclic ketal backbone. acs.orgacs.orgunh.edu This synthetic work has been crucial for confirming the structure of related compounds like papyracillic acid B and C and provides a pathway for producing these molecules and their analogues in the laboratory. acs.orgunh.edu
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,5S)-2-hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-6-7(2)11(16-10(6,3)13)8(14-4)5-9(12)15-11/h5-6,13H,2H2,1,3-4H3/t6-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYMIBGYKZFDMD-MQOMDTIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C)C2(C(=CC(=O)O2)OC)OC1(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=C)[C@]2(C(=CC(=O)O2)OC)O[C@@]1(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Relationship and Co Occurrence with Analogous Fungal Metabolites
(e.g., Penicillic Acid)
This compound is structurally defined as an analogue of penicillic acid, another well-known fungal metabolite. caymanchem.comresearchgate.netwiley-vch.de Both compounds possess a core 1,6-dioxaspiro[4.4]nonene structure but differ in their substitutions. caymanchem.commdpi.com This structural similarity suggests a related biosynthetic pathway.
This compound is frequently isolated along with other related compounds. For instance, cultures of Microsphaeropsis sp. produce Papyracillic acids A, B, and C, indicating that the fungus synthesizes a suite of these related molecules. mdpi.com Similarly, the fungus Lachnum papyraceum is known to produce other bioactive metabolites, such as lachnumon (B1674218) and lachnumol A, which are structurally different from the papyracillic acids. researchgate.net The co-production of these diverse compounds is a common characteristic of fungal secondary metabolism. nih.gov
| Fungus | Co-occurring Metabolites | Reference(s) |
| Microsphaeropsis sp. | Papyracillic acid B, Papyracillic acid C, Palmarumycin M1, Palmarumycin M2, Microsphaeropsin A, Microsphaeropsin B, Decaspirone, Massarigenin A | mdpi.com |
| Lachnum papyraceum | Penicillic acid, Lachnumon, Lachnumol A | researchgate.net |
| Ascochyta agropyrina var. nana | Agropyrenol, Agropyrenal | nih.gov |
Chemical Structure Elucidation and Stereochemical Investigations of Papyracillic Acid a
Definitive Structural Characterization of the Spirofused Cyclic Ketal Core
Papyracillic acid A possesses a characteristic 1,6-dioxaspiro[4.4]nonene framework. nih.gov This core structure consists of two fused five-membered rings, one of which is a lactone and the other a tetrahydrofuran (B95107) ring, sharing a common spirocyclic carbon atom. nih.gov The initial structural elucidation was accomplished through a combination of spectroscopic techniques, which revealed the presence of this spirofused cyclic ketal system. nih.govgoogle.com Synthetic efforts have further confirmed this core structure, with methods developed to rapidly assemble the spiroacetal system. nih.govnih.gov One such approach involves a tandem chain extension-acylation reaction, which efficiently constructs the spiro-fused ketal core. nih.govunh.edu
Analysis of Isomeric Forms and Solution-Phase Equilibria of this compound
In solution, this compound exists as a complex mixture of isomers. nih.gov This equilibrium is analogous to that observed for the related mycotoxin, penicillic acid. nih.gov The isomeric complexity arises from the potential for the hemiketal to exist in equilibrium with its open-chain keto-acid form. nih.gov Early studies reported that this compound exists as a 1:1:2:4 mixture of unspecified isomers in solution. nih.gov This equilibrium is significant as the reactivity of the compound, particularly its ability to undergo conjugate addition with biological nucleophiles like cysteine, is attributed to the presence of the open-chain form. nih.gov
Advanced Spectroscopic Methods for Structural Assignment and Absolute Stereochemistry
A variety of advanced spectroscopic and computational methods have been employed to unequivocally determine the structure and absolute stereochemistry of this compound.
X-ray Diffractometric Analysis
Single-crystal X-ray diffraction (XRD) has been a cornerstone in the structural analysis of this compound and its derivatives. nih.govnih.gov This technique provides a definitive three-dimensional map of the molecule's atomic arrangement in the solid state. libretexts.orgiastate.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers have been able to confirm the connectivity of the atoms and the relative stereochemistry of the chiral centers. nih.govnih.gov The data obtained from X-ray crystallography has been instrumental in validating the proposed spirofused ketal structure. nih.gov
Circular Dichroism (CD) Spectroscopy and Time-Dependent Density Functional Theory (TDDFT) Calculations
To establish the absolute stereochemistry of this compound, researchers have utilized a combination of circular dichroism (CD) spectroscopy and time-dependent density functional theory (TDDFT) calculations. nih.govnih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a unique spectral signature that is dependent on its absolute configuration. nih.gov By comparing the experimentally measured CD spectrum with theoretical spectra calculated using TDDFT methods for different possible stereoisomers, the absolute stereochemistry can be confidently assigned. nih.govnih.gov This combined approach led to the assignment of the absolute configuration of this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the different isomeric forms of this compound present in solution. news-medical.netmsu.edu Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment and connectivity of atoms within each isomer. google.commdpi.com The subtle differences in the chemical shifts and coupling constants of the protons and carbons in the various isomers allow for their individual identification and quantification. news-medical.netmsu.edu For instance, the presence of multiple sets of signals in the NMR spectrum is direct evidence of the isomeric mixture. google.com Advanced NMR techniques are crucial for characterizing the individual components of the equilibrium mixture. iastate.edumagritek.com
Revisions and Confirmations of Stereochemical Assignments for Papyracillic Acid B, Papyracillic Acid C, and Related Epimers
The structural elucidation of this compound has been pivotal in clarifying the stereochemistry of other related natural products, namely Papyracillic acid B and C. nih.gov Initial reports on these compounds contained inconsistencies in the stereochemical assignment at the C-4 spiro-carbon. nih.gov Subsequent synthetic and spectroscopic studies, including comparisons of NMR data, led to the revision of the originally proposed structures. nih.gov For example, it was discovered that the natural product Papyracillic acid B was epimeric at the C-4 position to a semi-synthetic methyl ketal derivative that had been previously reported. nih.gov Similarly, the synthesis of 4-epi-papyracillic acid C confirmed that the natural Papyracillic acid C is a hemiketal and not a methyl ketal as was initially suggested. nih.gov These findings highlight the importance of rigorous spectroscopic analysis and total synthesis in the unambiguous assignment of complex molecular structures. nih.govbyjus.com
Biosynthetic Pathways of Papyracillic Acid a
Elucidation of Proposed Biosynthetic Routes to Papyracillic Acid A
The biosynthesis of this compound is believed to follow a polyketide pathway, drawing parallels to the well-studied biosynthesis of the structurally related mycotoxin, penicillic acid. researchgate.netjst.go.jp The proposed route commences with the assembly of a polyketide chain by a Polyketide Synthase (PKS).
A plausible biosynthetic hypothesis suggests the formation of an aromatic intermediate, likely orsellinic acid, which is a common precursor in fungal polyketide biosynthesis. This is followed by a series of oxidative modifications. A key proposed step involves the oxidative cleavage of a quinone intermediate, a mechanism analogous to a crucial step in penicillic acid biosynthesis. This ring cleavage would generate a reactive species that can then undergo cyclization to form the characteristic spiroketal structure of this compound.
The formation of the spiroketal core is a critical and complex step. It is hypothesized to occur through an intramolecular cyclization of a linear precursor that possesses hydroxyl and carbonyl functionalities at appropriate positions. The stereochemistry of the final molecule is dictated by the specific enzymatic control during this cyclization process. While the precise sequence of these events and the exact structures of all intermediates are yet to be definitively established through isotopic labeling studies for this compound, the analogy to other fungal spiroketal and polyketide biosyntheses provides a strong foundational model.
Identification of Key Enzymatic Transformations and Precursors
The biosynthesis of this compound is orchestrated by a suite of enzymes, with a Type I iterative Polyketide Synthase (PKS) playing the central role in assembling the carbon backbone.
Precursors: The fundamental building blocks for the polyketide chain are derived from primary metabolism:
Starter Unit: Acetyl-CoA
Extender Units: Malonyl-CoA
The PKS catalyzes the sequential condensation of these units to form a linear polyketide chain.
Key Enzymatic Transformations: Following the initial synthesis of the polyketide chain by the PKS, a series of "tailoring" enzymes modify the structure to yield the final this compound. Based on the proposed pathway, these enzymes likely include:
Polyketide Synthase (PKS): A multi-domain enzyme responsible for the iterative condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone.
Oxidoreductases/Monooxygenases: These enzymes are crucial for the hydroxylation and subsequent oxidation of the aromatic ring to form a quinone intermediate.
Dioxygenase: An enzyme capable of cleaving the aromatic ring of the quinone intermediate is a key player in the proposed pathway.
Cyclases: One or more cyclases are likely involved in the formation of the five-membered rings of the spiroketal system. The exact mechanism of spiroketal formation in fungi is an area of ongoing research. acs.orgusda.gov
The following table summarizes the proposed enzymatic steps and the precursors involved:
| Proposed Biosynthetic Step | Precursor(s) | Key Enzyme Class | Product |
| Polyketide Chain Assembly | Acetyl-CoA, Malonyl-CoA | Polyketide Synthase (PKS) | Linear Polyketide Chain |
| Aromatization/Cyclization | Linear Polyketide Chain | Cyclase/Aromatase | Orsellinic Acid Intermediate |
| Oxidative Modifications | Orsellinic Acid Intermediate | Oxidoreductases/Monooxygenases | Quinone Intermediate |
| Ring Cleavage | Quinone Intermediate | Dioxygenase | Linear, Reactive Intermediate |
| Spiroketal Formation | Linear, Reactive Intermediate | Cyclase | This compound |
Comparative Analysis with Biosynthesis of Chemically Related Polyketides
The proposed biosynthetic pathway for this compound shares significant similarities with that of other fungal polyketides, most notably penicillic acid.
Comparison with Penicillic Acid Biosynthesis: The biosynthesis of penicillic acid in Penicillium cyclopium has been more extensively studied and provides a valuable comparative model. mdpi.com
Common Precursor: Both pathways are believed to start from orsellinic acid, which is formed by a PKS from acetyl-CoA and three molecules of malonyl-CoA.
Key Intermediate: A critical intermediate in penicillic acid biosynthesis is 6-methyl-1,2,4-benzenetriol. mdpi.com It is plausible that a similar hydroxylated aromatic compound is an intermediate in the this compound pathway.
Ring Cleavage: The central divergence point likely lies in the enzymatic steps following the formation of the quinone intermediate. While both pathways involve oxidative ring cleavage, the specific enzymes and the resulting rearrangement of the carbon skeleton to form either the γ-lactone structure of penicillic acid or the spiroketal of this compound are different.
The following table provides a comparative overview:
| Feature | This compound Biosynthesis (Proposed) | Penicillic Acid Biosynthesis |
| Producing Fungi | Lachnum papyraceum, Ascochyta agropyrina | Penicillium spp., Aspergillus spp. |
| Core Structure | 1,6-Dioxaspiro acs.orgacs.orgnonene | γ-Hydroxy-γ-lactone |
| Initial Precursor | Orsellinic Acid | Orsellinic Acid |
| Key Transformation | Oxidative ring cleavage leading to spiroketalization | Oxidative ring cleavage leading to lactonization |
Genetic Basis and Regulation of this compound Biosynthesis
The genes encoding the enzymes for secondary metabolite biosynthesis in fungi are typically organized in contiguous groups on the chromosome, known as biosynthetic gene clusters (BGCs).
While the specific BGC for this compound has not yet been definitively identified and characterized in either Lachnum papyraceum or Ascochyta agropyrina var. nana, it is highly probable that one exists. Bioinformatic analysis of the genomes of these or closely related species is a promising approach to locate this cluster.
It is anticipated that the this compound BGC would contain:
A gene encoding a Type I iterative Polyketide Synthase (PKS) .
Genes for various tailoring enzymes , such as oxidoreductases, monooxygenases, and cyclases.
A gene encoding a transcription factor that regulates the expression of the other genes in the cluster in response to developmental or environmental cues.
Genes for transporter proteins that may be involved in exporting the final product out of the fungal cell.
Research on other polyketides from Lachnum species has identified PKS genes, lending support to the presence of such biosynthetic machinery in this genus. nih.govacs.orgacs.org The regulation of these BGCs is often complex and can be influenced by factors such as nutrient availability, pH, and interactions with other organisms. Future research involving genome sequencing and gene knockout studies will be essential to fully elucidate the genetic underpinnings of this compound biosynthesis.
Synthetic Methodologies for Papyracillic Acid a and Its Analogues
Total Synthesis Strategies for the Spiroacetal Framework
The construction of the characteristic spiro[4.5]decane core of papyracillic acids presents a notable synthetic challenge. An effective approach has been developed that rapidly assembles this key structural motif. nih.govacs.org
Zinc Carbenoid-Mediated Tandem Chain Extension-Acylation Reactions
A highly efficient and unprecedented method for constructing the spiroacetal core of papyracillic acids involves a zinc carbenoid-mediated tandem chain extension-acylation reaction. nih.govacs.org This strategy utilizes readily available β-keto esters as starting materials. orgsyn.org The reaction is initiated by treating the β-keto ester with a Furukawa-modified Simmons-Smith reagent, generated from diethylzinc (B1219324) and diiodomethane, which leads to a homologation reaction. orgsyn.org This process involves the regioselective insertion of a carbenoid carbon adjacent to the ketone functionality, forming an intermediate zinc enolate. orgsyn.orgresearchgate.net
This reactive organometallic intermediate is then trapped in situ by an acylating agent, such as an anhydride (B1165640). orgsyn.orgnih.gov For the synthesis of the papyracillic acid core, 3-methoxymaleic anhydride has been successfully employed. nih.gov The subsequent acylation and spontaneous cyclization of the acylated product directly yield the desired spirofused cyclic ketal core. orgsyn.orgnih.gov This tandem process is advantageous as it allows for the formation of complex structures in a single pot from simple precursors. orgsyn.org The use of this tandem chain extension-acylation reaction has been successfully applied to the synthesis of papyracillic acid B and 4-epi-papyracillic acid C. nih.govacs.org
| Starting Material | Reagents | Key Intermediate | Product |
| β-Keto ester | 1. Diethylzinc, Diiodomethane 2. Acylating agent (e.g., Anhydride) | Zinc enolate | Spiroacetal |
Stereoselective Approaches to Chiral Centers
The papyracillic acid structure contains multiple stereocenters, including a quaternary spirofused carbon at the C-4 position, which necessitates stereoselective synthetic methods. nih.gov While the initial syntheses of papyracillic acid B and 4-epi-papyracillic acid resulted in a mixture of epimers, the development of non-racemic synthetic approaches is an ongoing area of investigation. nih.gov The challenge lies in controlling the stereochemistry during the formation of the spiroacetal and subsequent functional group manipulations.
Achieving high levels of stereocontrol, particularly for non-adjacent stereocenters, is a known difficulty in asymmetric synthesis. nih.gov Strategies often involve the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. For instance, in other complex molecule syntheses, palladium-catalyzed asymmetric alkylations have been employed to construct 1,3-stereocenters with high enantioselectivity and diastereoselectivity. nih.gov Similar principles could be applied to the synthesis of papyracillic acids to control the stereochemistry of the chiral centers. The development of such stereoselective methods is crucial for the synthesis of specific, biologically active isomers of papyracillic acid A. nih.gov
Semisynthesis of Papyracillic Acid Derivatives for Structural Diversification
Semisynthetic approaches starting from the natural product or a synthetic intermediate offer a valuable route to structural diversification, enabling the exploration of structure-activity relationships.
Targeted Functional Group Manipulations and Derivatization
Following the successful construction of the spiroacetal core, subsequent functional group manipulations are necessary to arrive at the final papyracillic acid structures and their derivatives. nih.govacs.org These manipulations can include modifications of the side chains and functional groups on the spiroacetal ring. Derivatization techniques, such as esterification, can be employed to modify carboxylic acid functionalities. scribd.com For instance, the isomeric mixture of this compound was converted to its methyl ester to aid in structural elucidation. nih.gov
Targeted chemical modifications can be used to create a library of analogues for biological screening. This can involve reactions that target specific functional groups like hydroxyls, amines, and carboxylates. nih.gov The goal of such derivatization is often to alter properties like lipophilicity or to probe interactions with biological targets. researchgate.net
Chemoenzymatic or Hybrid Synthetic Pathways
Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic methods, presents a powerful strategy for the synthesis of complex natural products and their analogues. beilstein-journals.org While specific applications of chemoenzymatic pathways for papyracillic acid synthesis are not extensively documented in the provided context, this approach holds significant potential. Enzymes can offer high regio- and stereoselectivity that is often difficult to achieve with purely chemical methods. beilstein-journals.org
A hypothetical chemoenzymatic approach to papyracillic acid derivatives could involve the enzymatic resolution of a racemic intermediate or the enzymatic modification of a late-stage synthetic product. For example, a lipase (B570770) could be used for the stereoselective acylation or deacylation of a hydroxyl group, or an oxidase could be employed for a selective oxidation. However, challenges in chemoenzymatic synthesis include limited enzyme availability and substrate scope, as well as potential issues with reaction yields and product hydrolysis. beilstein-journals.org
Challenges and Considerations in Papyracillic Acid Synthesis (e.g., Isomer Formation, Reactivity)
The synthesis of papyracillic acids is not without its challenges. A significant issue is the formation of isomers. This compound itself exists in solution as a mixture of isomers, which complicates purification and characterization. nih.gov This isomeric complexity is attributed to an equilibrium between the closed spiroketal form and open-chain hemiketal and keto-acid forms, analogous to penicillic acid. nih.gov During synthesis, particularly in the tandem homologation-acylation reaction, the crude product can be a complex mixture of hemiketals and other isomeric forms, making analysis challenging. nih.govnih.gov
Another consideration is the reactivity of the intermediates and final products. The zinc enolate formed during the tandem reaction is a reactive intermediate that must be handled appropriately. orgsyn.org Furthermore, the presence of multiple functional groups and stereocenters can lead to competing side reactions and the formation of undesired stereoisomers. nih.govmdpi.com For example, in some tandem reactions, the order of reagent addition is crucial to prevent the formation of regioisomers. nih.gov The purification of the desired product from a complex reaction mixture containing multiple isomers can also be a significant hurdle. mdpi.com
Biological Activities and Mechanistic Studies of Papyracillic Acid a
Broad Spectrum of Bioactivities of Papyracillic Acid A
This compound, originally isolated from the ascomycete Lachnum papyraceum, is a derivative of penicillic acid and exhibits antibiotic, antifungal, and phytotoxic properties. glpbio.comcaymanchem.com This compound is also produced by Ascochyta agropyrina var. nana, a fungal pathogen of the noxious weed Elytrigia repens (quack grass). acs.orgmdpi.comnih.gov Research has highlighted its potential as a natural herbicide and an antimicrobial agent, with studies exploring its efficacy against various pathogens. biosynth.comacs.orgnih.gov The diverse biological profile of this compound has prompted investigations into its structure-activity relationships, revealing that certain chemical modifications can alter its phytotoxic and antimicrobial properties. acs.orgnih.gov
Antimicrobial Activity Research
This compound has been the subject of significant research for its antimicrobial capabilities. doi.orgresearchgate.net It has shown inhibitory effects against a variety of microorganisms, including both bacteria and fungi. google.comsemanticscholar.org
Antibacterial Efficacy Against Specific Pathogens (Xanthomonas campestris, Bacillus subtilis, Anaerobes)
Studies have demonstrated the antibacterial action of this compound against specific plant and human pathogens. It is active against the Gram-negative bacterium Xanthomonas campestris and the Gram-positive bacterium Bacillus subtilis. acs.orgnih.govresearchgate.net In disc diffusion assays, a concentration of 6 μ g/disk was effective in inhibiting these bacteria. acs.orgnih.gov Further research has confirmed its toxicity towards these bacteria at concentrations ranging from 1.5 to 100 μ g/disk . nih.govmdpi.com Other studies have also reported its activity against Bacillus brevis, Micrococcus luteus, and Enterobacter dissolvens at concentrations of ≤ 10 µg/ml. google.com
Table 1: Antibacterial Activity of this compound
| Pathogen | Type | Effective Concentration | Source |
| Xanthomonas campestris | Gram-negative | 6 μ g/disk | acs.orgnih.govresearchgate.net |
| Bacillus subtilis | Gram-positive | 6 μ g/disk | acs.orgnih.gov |
| Bacillus brevis | Gram-positive | ≤ 10 µg/ml | google.com |
| Micrococcus luteus | Gram-positive | ≤ 10 µg/ml | google.com |
| Enterobacter dissolvens | Gram-negative | ≤ 10 µg/ml | google.com |
This table is interactive. Click on the headers to sort the data.
Antifungal Properties (e.g., Against Candida tropicalis)
In addition to its antibacterial effects, this compound also exhibits antifungal properties. It has been shown to be active against the fungus Candida tropicalis at a concentration of 6 μ g/disk . acs.orgnih.gov Further studies have corroborated this finding, with an effective concentration of 6.25 μ g/disk reported. nih.govmdpi.com Its antifungal spectrum also includes activity against Nematospora coryli at concentrations around 5 µg/ml, and to a lesser extent, against Mucor miehei, Penicillium notatum, and Paecilomyces varioti at 10 µg/ml. google.com
Table 2: Antifungal Activity of this compound
| Pathogen | Effective Concentration | Source |
| Candida tropicalis | 6 μ g/disk | acs.orgnih.gov |
| Candida tropicalis | 6.25 μ g/disk | nih.govmdpi.com |
| Nematospora coryli | ~5 µg/ml | google.com |
| Mucor miehei | 10 µg/ml | google.com |
| Penicillium notatum | 10 µg/ml | google.com |
| Paecilomyces varioti | 10 µg/ml | google.com |
This table is interactive. Click on the headers to sort the data.
Investigated Mechanisms of Action: Microbial Cell Membrane Disruption
The primary mechanism of action for the antimicrobial activity of this compound is believed to be the disruption of the microbial cell membrane. biosynth.com This disruption leads to a loss of cellular integrity, leakage of essential cellular components, and ultimately, cell death. biosynth.com This mode of action is a common feature among many antimicrobial peptides and compounds, which target the fundamental structure of the microbial cell. nih.govmdpi.comexplorationpub.com The interaction of such compounds with the cell membrane can lead to the formation of pores or channels, compromising the membrane's barrier function. mdpi.com
Phytotoxic Activity and Mycoherbicidal Potential
Beyond its antimicrobial effects, this compound is a potent phytotoxin, giving it potential as a natural herbicide. mdpi.comacs.org
Role as a Natural Herbicide for Weed Biocontrol (Elytrigia repens)
This compound has been identified as a potential mycoherbicide for the biocontrol of Elytrigia repens, commonly known as quack grass, a widespread and troublesome weed. acs.orgmdpi.comnih.gov It is produced by Ascochyta agropyrina var. nana, a fungus that is a natural pathogen of this weed. acs.orgnih.gov In laboratory assays, this compound at a concentration of 1 mg/mL was shown to be phytotoxic to the host plant, Elytrigia repens, as well as to a number of non-host plants, indicating its potential as a nonselective herbicide. acs.orgnih.gov Interestingly, a monoacetyl derivative of this compound, while losing its antimicrobial activity, retained its high phytotoxicity towards quack grass. acs.orgnih.gov This suggests that the structural requirements for antimicrobial and phytotoxic activities are distinct. acs.orgnih.gov
Cellular and Physiological Effects in Plants (e.g., Necrotic Lesion Formation)
This compound exhibits significant phytotoxic activity, causing visible damage to a variety of plant species. nih.gov When applied to plants, it induces the formation of necrotic lesions, which are areas of dead tissue. nih.govglpbio.commdpi.com This effect is not limited to the host plant of the fungus from which it was isolated; it has been observed in a range of non-host plants as well. nih.govacs.org
The development of these necrotic spots is a key indicator of the compound's phytotoxicity. rsc.org In some cases, these lesions can be severe, leading to withering and shriveling of the affected plant parts. nih.gov The ability of this compound to cause necrosis suggests that it disrupts essential cellular processes within the plant, leading to cell death. frontiersin.org This non-selective herbicidal activity has led to its consideration as a potential natural herbicide. nih.gov
Bioassays and Quantitative Assessment of Phytotoxicity (e.g., Leaf Disk-Puncture Assay)
The phytotoxic effects of this compound are quantitatively assessed using specific bioassays. A commonly employed method is the leaf disk-puncture assay. acs.orgrsc.orgnih.gov In this assay, a solution of the compound is applied to a small, punctured disk of leaf tissue. The development and size of necrotic lesions around the puncture site are then measured to quantify the compound's toxicity. rsc.orgacs.org
Research has shown that this compound, at a concentration of 1 mg/mL, is phytotoxic to both its host plant, Elytrigia repens (quack grass), and other non-host plants in the leaf disk-puncture assay. acs.orgnih.gov The assay has been used to compare the phytotoxicity of this compound with its derivatives, revealing that certain structural features are crucial for its activity. mdpi.com For instance, the butenolide ring and the exocyclic methylene (B1212753) group at C-5 have been identified as important for its phytotoxic effects. mdpi.com
| Bioassay Method | Observed Effect | Concentration | Reference |
| Leaf Disk-Puncture Assay | Necrotic lesion formation | 1 mg/mL | acs.org, nih.gov |
| Leaf Puncture Bioassay | Appearance of necrotic spots | Not specified | rsc.org |
| Seedling Growth Assay | Inhibition of root and shoot growth | Not specified | nih.gov |
Anticancer and Cytotoxic Research
Beyond its effects on plants, this compound has been investigated for its potential as an anticancer agent.
Preferential Cytotoxicity in Nutrient-Deprived Cancer Cell Lines (e.g., Human Pancreatic Cancer Cells)
A significant finding in the anticancer research of this compound is its preferential cytotoxicity towards cancer cells under nutrient-deprived conditions. nih.govnih.gov This is particularly relevant for solid tumors, such as pancreatic cancer, which often have poorly vascularized regions leading to nutrient and oxygen deprivation. nih.gov
Studies have demonstrated that this compound is more effective at killing human pancreatic cancer cell lines, like PANC-1, when they are in a nutrient-deprived medium compared to a nutrient-rich one. nih.govresearchgate.netatcc.org This suggests that the compound exploits a vulnerability in cancer cells that is more pronounced in the harsh tumor microenvironment. nih.gov This selective action could potentially lead to anticancer therapies with fewer side effects on healthy, well-nourished cells. nih.gov
Molecular Targets and Pathways: Redox System Modulation (Glutathione, Thioredoxin)
The mechanism behind this compound's anticancer activity appears to involve the modulation of cellular redox systems. nih.gov The two primary systems involved are the glutathione (B108866) (GSH) and thioredoxin (Trx) systems, which are crucial for maintaining redox homeostasis and protecting cells from oxidative stress. nih.govuni-regensburg.de
Research indicates that this compound targets and disrupts these systems. nih.govnih.gov It has been shown to directly bind to and deplete cellular levels of GSH. nih.gov Cancer cells in nutrient-deficient environments are often already low in GSH, making them particularly susceptible to further depletion by this compound. nih.govnih.gov By compromising these critical antioxidant defenses, the compound renders cancer cells vulnerable to oxidative damage. nih.gov
Induction of Reactive Oxygen Species (ROS) Accumulation and Apoptosis in Cancer Cells
A direct consequence of disrupting the glutathione and thioredoxin systems is the accumulation of reactive oxygen species (ROS) within the cancer cells. nih.govnih.govnih.gov ROS are highly reactive molecules that, at high levels, can cause significant damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death. frontiersin.orgmdpi.commdpi.com
Studies have shown that treatment with this compound leads to a marked increase in ROS levels, particularly in nutrient-deprived cancer cells. nih.govnih.gov This surge in oxidative stress triggers programmed cell death, or apoptosis. nih.govnih.gov The induction of apoptosis is a key mechanism of many successful anticancer drugs. In the case of this compound, the apoptotic process is initiated, in part, by the activation of caspases, which are enzymes that execute cell death. nih.gov
| Cell Line | Condition | Effect of this compound | Molecular Mechanism | Reference |
| PANC-1 (Human Pancreatic Cancer) | Nutrient-Deprived | Preferential Cytotoxicity | Depletion of Glutathione, ROS Accumulation, Apoptosis Induction | nih.gov, nih.gov |
| Other Human Pancreatic Cancer Cell Lines | Nutrient-Deprived | Preferential Cytotoxicity | Not specified | nih.gov |
Other Reported Biological Activities (e.g., Mosquito Biting Deterrent)
In addition to its phytotoxic and anticancer properties, this compound has been reported to possess other biological activities. One notable activity is its effectiveness as a mosquito biting deterrent. bio-connect.nlmdpi.com
Studies have evaluated this compound and its derivatives for their ability to repel mosquitoes, specifically Aedes aegypti, the vector for diseases like dengue fever. nih.govmdpi.com The results indicated that this compound exhibits strong mosquito biting deterrent activity. mdpi.com Further structure-activity relationship studies have been conducted to identify the chemical features responsible for this repellency, with the furanone ring being suggested as a key component. mdpi.com
Structure Activity Relationship Sar Studies of Papyracillic Acid a and Its Derivatives
Correlating Structural Features with Biological Activities
SAR investigations have successfully pinpointed key functional groups and structural motifs within the papyracillic acid A molecule that are essential for its bioactivity. These studies typically involve comparing the activity of the parent compound to that of modified derivatives. acs.org
The butenolide ring system is a critical feature for the phytotoxic action of this compound. acs.orgnih.gov This has been demonstrated through chemical modifications that alter this part of the molecule. For instance, the conversion of this compound into its methyl ester leads to the opening of the hemiacetalized 1,6-dioxospiran system. This structural alteration results in a derivative that is essentially inactive on host plants, providing strong evidence that an intact butenolide ring is a primary requirement for imparting phytotoxicity. acs.org
The exocyclic methylene (B1212753) group located at the C-5 position of the butenolide ring also plays a significant role in the molecule's toxicity. acs.orgnih.gov The importance of this feature was confirmed by the synthesis of the 5,9-dihydroderivative of papyracillic acid. In this derivative, the butenolide ring remains unaltered, but the exocyclic double bond is reduced. The resulting inactivity of this dihydroderivative highlights that the presence of the exocyclic methylene group is a key contributor to the compound's phytotoxic properties. acs.orgnih.gov
In contrast to the butenolide ring and the exocyclic methylene group, the tetrasubstituted tetrahydrofuran (B95107) moiety of this compound is considered non-essential for its phytotoxic activity. acs.org The observation that various modifications can be made to other parts of the molecule without completely eliminating activity, while changes to the butenolide system are detrimental, suggests that the tetrahydrofuran portion of the spiro-system is not a primary determinant of toxicity. acs.orgacs.org
SAR of Natural Analogues and Biosynthetic Precursors (e.g., 7-deoxythis compound)
Natural analogues of this compound have been isolated from fungal cultures. Notably, 7-deoxythis compound and its epimer, 7-deoxypapyracillic acid B, were identified from the endophytic fungus Scytalidium sp. IQ-074. researchgate.netmdpi.commdpi.com These compounds were discovered alongside this compound itself. mdpi.com However, detailed structure-activity relationship studies that specifically compare the biological activities of these 7-deoxy analogues to the parent compound are not extensively detailed in the available scientific literature. The removal of the hydroxyl group at C-7 represents a significant structural change, but its precise impact on the activity spectrum remains an area for further investigation.
SAR of Semisynthetic Papyracillic Acid Derivatives
To further probe the structural requirements for bioactivity, several semisynthetic derivatives of this compound have been prepared and evaluated. mdpi.comnih.gov A general observation from these studies is that most chemical modifications lead to a significant reduction in biological activity compared to the original toxin. acs.orgnih.gov This underscores the highly specific structural arrangement required for potent activity.
Acetylation of the hydroxyl groups on this compound has been explored to understand their role in the molecule's activity. acs.org The reaction of this compound with acetic anhydride (B1165640) can yield an inseparable mixture of two monoacetyl derivatives. acs.org While these acetylated derivatives, along with others like the methyl acetal (B89532), were found to be phytotoxic, their activity was significantly lower than that of the parent this compound. acs.org
Interestingly, the activity profile of these derivatives can be selectively altered. One study found that a monoacetyl derivative of this compound lost its antimicrobial activity against bacteria and fungi but remained highly phytotoxic to quack grass (Elytrigia repens). nih.govresearchgate.net This dissociation of activities suggests that different structural features may govern phytotoxicity versus antimicrobial effects. The methyl acetal and two monoacetyl derivatives showed some reduced antibacterial activity against Bacillus subtilis and Xanthomonas campestris, while only the methyl acetal retained weak activity against the fungus Candida tropicalis. acs.org
Interactive Data Table: Biological Activity of this compound and its Derivatives
This table summarizes the observed biological activities of various this compound derivatives compared to the parent compound.
| Compound/Derivative | Modification | Phytotoxicity | Antimicrobial Activity | Reference |
| This compound | Parent Compound | High | Active against X. campestris, B. subtilis, C. tropicalis | acs.orgnih.gov |
| Methyl Ester | Esterification of carboxylic acid | Essentially Inactive | Not specified | acs.org |
| 5,9-Dihydroderivative | Reduction of exocyclic methylene | Inactive | Not specified | acs.org |
| Monoacetyl Derivative | Acetylation of a hydroxyl group | High (retained) | Inactive | nih.govresearchgate.net |
| 3-O-Methyl Acetal | Acetal formation at C-3 | Reduced | Weakly active against B. subtilis, X. campestris, C. tropicalis | acs.org |
| Monoacetyl Derivatives (Z/E) | Acetylation of hydroxyl groups | Reduced | Weakly active against B. subtilis, X. campestris; Inactive against C. tropicalis | acs.org |
Computational and In Silico Approaches in SAR Elucidation
While experimental synthesis and biological testing form the cornerstone of structure-activity relationship (SAR) studies for this compound, computational and in silico methods offer powerful complementary tools to rationalize these findings and guide future research. Although specific computational studies on this compound are not extensively documented in the literature, the application of established in silico techniques holds significant potential for deepening the understanding of its mechanism of action and for designing novel, more potent analogues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a primary in silico method that could be applied to the this compound family. A QSAR study would involve compiling the biological activity data (e.g., phytotoxicity, insect deterrence) for the existing series of derivatives and correlating it with their calculated physicochemical and structural descriptors. Such a model could quantitatively determine which properties—such as specific steric, electronic, or hydrophobic features—are most influential for a given activity. For instance, a QSAR model could clarify the precise contribution of the exocyclic methylene group's electron-withdrawing character to phytotoxicity or model the optimal side-chain configuration for insect repellency. mdpi.com The resulting predictive model could then be used to estimate the activity of virtual, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for chemical synthesis and reducing experimental costs and time.
Molecular docking is another powerful computational tool that could provide critical insights into the SAR of this compound. nih.govnih.gov This technique predicts the preferred binding orientation of a ligand (e.g., this compound or its derivatives) within the active site of a target protein. nih.govresearchgate.net Although the precise molecular targets for this compound's various activities are not fully elucidated, a hypothetical docking study could be performed against potential enzyme targets relevant to plants or insects. For example, one could model the interaction of the selectively phytotoxic monoacetyl derivative with a key plant enzyme to understand why it retains toxicity while losing antimicrobial effects. nih.govresearchgate.net Such studies could reveal specific hydrogen bonds, hydrophobic interactions, or steric clashes that explain the observed activity differences between derivatives, such as the inactivity of the dihydro- and methyl-ester analogues. mdpi.com This atomic-level information is invaluable for the rational design of new derivatives with enhanced binding affinity and, consequently, higher biological activity. nih.gov
The integration of these computational approaches with experimental data can create a synergistic feedback loop. Experimental SAR data can be used to build and validate computational models, which in turn can guide the design of the next generation of compounds for synthesis and testing, accelerating the discovery of this compound derivatives with superior performance characteristics.
Ecological Significance and Potential Research Applications of Papyracillic Acid a
Role of Papyracillic Acid A in Fungal-Host Interactions and Chemical Ecology
Chemical ecology is the study of how chemical signals mediate interactions between organisms and their environment. rutgers.edu this compound serves as a key example of a secondary metabolite that plays a significant role in the relationship between fungi and their plant hosts. Produced by fungi such as Lachnum papyraceum and Ascochyta agropyrina var. nana, this compound exhibits phytotoxic activity. caymanchem.comglpbio.comacs.org Research has demonstrated that papyracillic acid can induce the formation of necrotic lesions on various plants, indicating its function as a virulence factor that helps the fungus to damage and colonize host tissues. caymanchem.comglpbio.comoup.com
The production of such phytotoxins is a crucial element of the chemical arsenal (B13267) that pathogenic fungi deploy during host-pathogen interactions. oup.comresearchgate.net These interactions are complex and can be influenced by environmental conditions. For instance, studies on L. papyraceum have shown that the fungus's secondary metabolism can shift dramatically based on the chemical composition of its growth medium, highlighting the dynamic nature of these chemical ecological relationships. acs.org The ability of a fungus to produce compounds like papyracillic acid is fundamental to its ecological niche, influencing its success as a pathogen and its interactions within its ecosystem.
| Fungal Source | Type of Interaction | Reference |
| Lachnum papyraceum | Production of nematicidal and antimicrobial metabolites. | d-nb.info |
| Ascochyta agropyrina var. nana | Production of phytotoxins for potential mycoherbicide use. | acs.orgmdpi.com |
| Microsphaeropsis sp. | Endophytic fungus producing Papyracillic acids A and B. | researchgate.net |
Research into Agricultural Applications as a Biopesticide Component
The biological activities of this compound have prompted research into its potential use in agriculture as a component of biopesticides. Biopesticides are derived from natural materials and are often considered more environmentally friendly alternatives to synthetic chemical pesticides. mdpi.comnih.gov The study of fungal phytotoxins is a promising avenue for discovering new and effective molecules for pest management. researchgate.netrsc.org
A significant area of research focuses on the potential of this compound as a natural herbicide. The fungus Ascochyta agropyrina var. nana, which produces this compound, has been investigated as a potential mycoherbicide for the biological control of Elytrigia repens, a noxious weed commonly known as quack grass. csic.esacs.orgmdpi.com
Papyracillic acid isolated from this fungus has demonstrated nonselective phytotoxic activity, causing damage to the host plant as well as other plant species in laboratory assays. acs.org This suggests its potential as a broad-spectrum, nature-derived herbicide. acs.org The development of herbicides from natural products is a key strategy in sustainable agriculture, aiming to reduce the reliance on synthetic chemicals that can have adverse environmental impacts and contribute to the evolution of herbicide-resistant weeds. mdpi.comawsjournal.orgnih.gov A study assessing the toxicity of several natural products found that papyracillic acid showed no toxic effects on mammalian cells or in zebrafish embryos, which supports its potential for development as a safer biopesticide. nih.govkit.edu
In addition to its herbicidal properties, this compound has demonstrated both antifungal and antibacterial activities, suggesting its broader utility in crop protection. google.combiosynth.comnih.gov Its ability to inhibit the growth of various plant-pathogenic bacteria and fungi makes it a candidate for the development of novel biocontrol agents. nih.govnih.gov
The compound has shown activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal species. google.comnih.gov For example, it is active against bacteria like Xanthomonas campestris, a significant plant pathogen, and fungi such as Nematospora coryli. glpbio.comgoogle.comnih.gov This broad spectrum of antimicrobial activity underscores its potential to protect crops from various microbial diseases. biosynth.com
| Antimicrobial Activity of Papyracillic Acid | |
| Target Organism | Type |
| Bacillus brevis | Bacterium |
| Bacillus subtilis | Bacterium |
| Enterobacter dissolvens | Bacterium |
| Micrococcus luteus | Bacterium |
| Xanthomonas campestris | Bacterium |
| Candida tropicalis | Fungus |
| Mucor miehei | Fungus |
| Nematospora coryli | Fungus |
| Paecilomyces varioti | Fungus |
| Penicillium notatum | Fungus |
| Data sourced from multiple studies. glpbio.comacs.orggoogle.comnih.gov |
Broader Environmental and Sustainable Research Perspectives
The investigation of this compound is part of a larger scientific effort to harness natural products for sustainable agriculture. Over-reliance on synthetic pesticides has led to significant environmental concerns and the emergence of resistant pests and weeds. mdpi.comawsjournal.org Natural compounds, or biopesticides, are expected to be more biodegradable and have a shorter environmental half-life, reducing their ecological impact. mdpi.com
Research into fungal metabolites like papyracillic acid contributes to a library of natural compounds that could lead to new, effective, and more environmentally benign pest management tools. rsc.org Studies into the structure-activity relationships of papyracillic acid and its derivatives aim to optimize its efficacy and specificity. acs.orgmdpi.com For example, research has shown that certain chemical modifications can reduce antimicrobial activity while retaining high phytotoxicity, which could be desirable for a selective herbicide. acs.org This line of inquiry exemplifies a modern, integrated approach to developing sustainable agricultural solutions, grounded in the principles of chemical ecology and biotechnology. rutgers.edu
Advanced Analytical and Methodological Approaches in Papyracillic Acid a Research
Modern Separation and Purification Techniques for Complex Mixtures
The isolation and purification of Papyracillic acid A from its natural sources, primarily the ascomycete fungus Lachnum papyraceum, necessitates a multi-step approach involving various modern separation techniques to handle the complex mixtures of fungal metabolites. google.comnih.govmdpi.com The initial step typically involves the extraction of the fungal culture broth with an organic solvent such as ethyl acetate (B1210297). google.com
Following extraction, chromatographic methods are indispensable for the separation of this compound from other compounds. google.comnih.gov Flash column chromatography using a silica (B1680970) gel stationary phase is a common primary purification step. google.comnih.gov The selection of the mobile phase is critical for effective separation; a mixture of ethyl acetate and heptane (B126788) (1:1) has been successfully employed. google.com
Further purification often involves additional chromatographic steps to achieve a high degree of purity. google.comnih.gov Thin-layer chromatography (TLC) is utilized for monitoring the fractions obtained from column chromatography. google.comnih.gov For this compound, a toluene:acetone (7:3) solvent system on silica gel plates can be used, where the compound exhibits a specific retention factor (Rf) of 0.60. google.com Visualization of the compound on TLC plates can be achieved by spraying with anisyl aldehyde/sulfuric acid, which produces a distinct deep-green colored spot. google.com
Preparative thin-layer chromatography (pTLC) is another valuable technique for purifying this compound and its analogues. nih.gov This method allows for the separation of compounds on a larger scale than analytical TLC. For instance, a hexane-ethyl acetate (1:1) mobile phase has been used to purify related compounds. nih.gov
Finally, recrystallization is often employed as the terminal step to obtain pure, crystalline this compound. A solvent system of methanol (B129727) and water (1:5) has been reported to yield white crystals of the compound. google.com The table below summarizes the chromatographic techniques and conditions used in the separation and purification of this compound.
Table 1: Chromatographic Techniques for this compound Purification
| Technique | Stationary Phase | Mobile Phase | Detection/Visualization | Reference |
| Flash Column Chromatography | Silica Gel | Ethyl acetate/Heptane (1:1) | TLC analysis | google.com |
| Thin-Layer Chromatography (TLC) | Silica Gel | Toluene/Acetone (7:3) | Anisyl aldehyde/sulfuric acid spray | google.com |
| Preparative Thin-Layer Chromatography (pTLC) | Silica Gel | Hexane/Ethyl acetate (1:1) | UV light (254 nm) | nih.gov |
| Recrystallization | - | Methanol/Water (1:5) | - | google.com |
Quantitative Analytical Methods for Determining this compound Concentrations in Research Samples
Accurate determination of this compound concentrations in various research samples, such as fermentation broths or biological matrices, is crucial for understanding its production, stability, and activity. High-performance liquid chromatography (HPLC) is a primary technique for the quantitative analysis of organic acids like this compound. pepolska.plnih.govmdpi.com
For quantitative analysis, an HPLC system equipped with a suitable detector, such as a UV or photodiode array (PDA) detector, is typically employed. pepolska.plnih.gov A reverse-phase C18 column is commonly used for the separation of such compounds. nih.gov The mobile phase composition is optimized to achieve good resolution and peak shape for this compound. An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate for mass spectrometry compatibility) and an organic solvent like acetonitrile (B52724) is standard. nih.gov
The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve constructed using known concentrations of a pure standard. nih.gov Method validation is essential to ensure accuracy and reliability, including the determination of linearity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) offers higher sensitivity and selectivity, which is particularly useful for complex samples or when very low concentrations need to be measured. nih.govusda.gov LC-MS can also provide structural confirmation of the analyte. The table below outlines a typical setup for the quantitative analysis of a related organic acid, which can be adapted for this compound.
Table 2: Example Parameters for Quantitative HPLC Analysis
| Parameter | Specification | Reference |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Column | Reverse Phase C18 (e.g., 125 mm x 4.0 mm, 5 µm) | nih.gov |
| Mobile Phase | Isocratic mixture of aqueous buffer and acetonitrile | nih.gov |
| Detector | Photodiode Array (PDA) or UV Detector (e.g., at 252 nm) | nih.gov |
| Quantitation | External standard calibration curve | nih.gov |
| Confirmation | Mass Spectrometry (MS) | nih.gov |
High-Throughput Screening Systems for Discovery and Evaluation of this compound and its Analogues
High-throughput screening (HTS) is a powerful methodology for the rapid discovery of new bioactive compounds and for evaluating the activity of existing compounds and their analogues. pharmaron.comevotec.com In the context of this compound, HTS can be applied to screen microbial extract libraries for new producers of this compound or its structural analogues. evotec.com Furthermore, HTS assays are instrumental in evaluating the biological activities of this compound and a library of its synthetic or semi-synthetic derivatives to establish structure-activity relationships (SAR). mdpi.compharmaron.com
HTS systems typically involve the miniaturization of assays into 96, 384, or even 1536-well microplate formats, combined with robotic automation for liquid handling, incubation, and data acquisition. pharmaron.com A wide range of detection technologies can be employed, including fluorescence intensity, luminescence, and high-content imaging. pharmaron.com
For the discovery of new this compound analogues with desirable properties (e.g., enhanced antimicrobial or herbicidal activity, reduced cytotoxicity), a library of related compounds can be screened against a panel of biological targets. mdpi.comunl.edu For example, to assess antibacterial activity, a bacterial growth inhibition assay in a microplate format could be used, where a decrease in optical density or a change in a viability dye's fluorescence indicates activity.
The development of a robust HTS assay requires careful optimization of parameters such as cell density, compound concentration, and incubation time. unl.edu The data generated from HTS campaigns are often large and require sophisticated data analysis software to identify "hits" – compounds that exhibit significant activity. evotec.com These hits are then subjected to further validation and dose-response studies to determine their potency (e.g., IC50 values). pharmaron.com
Table 3: Components of a High-Throughput Screening System for this compound Analogues
| Component | Description | Reference |
| Compound Library | Collection of this compound analogues or natural product extracts. | mdpi.comunl.edu |
| Assay Format | Miniaturized in microplates (96, 384, or 1536-well). | pharmaron.com |
| Automation | Robotic systems for liquid handling and plate manipulation. | evotec.com |
| Detection Method | Based on the biological activity being measured (e.g., fluorescence, luminescence, absorbance). | pharmaron.com |
| Data Analysis | Software for hit identification and potency determination. | evotec.com |
Application of Metabolomics and Chemoinformatics to this compound Studies
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to investigate the biological context of this compound. scholaris.canih.gov By applying metabolomic techniques, researchers can gain insights into the biosynthetic pathway of this compound in its producing fungus or understand its mechanism of action by observing the metabolic perturbations it causes in target organisms. mdpi.com Analytical platforms such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are central to metabolomics, enabling the detection and quantification of a wide array of metabolites. mdpi.comnih.gov
For instance, a comparative metabolomic study of a high-producing strain of Lachnum papyraceum versus a low- or non-producing strain could help identify precursor molecules and intermediates in the biosynthetic pathway of this compound. Similarly, treating a target cell line (e.g., a pathogenic bacterium or a cancer cell line) with this compound and analyzing the resulting changes in the metabolome can reveal which metabolic pathways are disrupted, thus providing clues about its mode of action. frontiersin.org
Chemoinformatics involves the use of computational methods to analyze chemical and biological data. ontosight.ai In this compound research, chemoinformatic tools can be used to create virtual libraries of analogues for in silico screening against potential biological targets. This can help prioritize which analogues to synthesize for biological testing. Furthermore, chemoinformatic approaches can aid in the analysis of HTS data and the development of quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of new, unsynthesized analogues based on their chemical structure, thereby accelerating the discovery of more potent and selective compounds.
The integration of metabolomics and chemoinformatics offers a synergistic approach to natural product research. Metabolomics can identify bioactive compounds and their biological effects, while chemoinformatics can help to rationalize these findings and guide the design of improved molecules.
Future Research Directions and Translational Perspectives for Papyracillic Acid a
Unraveling Additional Molecular Targets and Cellular Signaling Pathways
Currently, there is a significant gap in the understanding of the specific molecular targets of Papyracillic acid A. While its cytotoxic and phytotoxic effects are documented, the precise proteins, enzymes, or nucleic acids with which it interacts to elicit these responses remain unknown. Future research should prioritize the identification of its direct binding partners within the cell. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA) could be employed to achieve this.
Furthermore, the impact of this compound on cellular signaling pathways is yet to be elucidated. It is crucial to investigate how this compound modulates key signaling cascades involved in cell survival, proliferation, and death, such as the MAPK, PI3K/Akt, and NF-κB pathways. Transcriptomic and proteomic analyses of cells treated with this compound would provide a comprehensive overview of the altered signaling networks.
Investigation of Synergistic Bioactivities with Other Chemical Entities
The potential for this compound to act in synergy with other chemical compounds is an unexplored area of research. Synergistic interactions can enhance therapeutic efficacy and potentially reduce the required concentrations of individual agents, thereby minimizing off-target effects. Future studies should explore the combination of this compound with known therapeutic agents, such as antibiotics, antifungals, or chemotherapeutic drugs. Checkerboard assays and isobologram analysis are standard methods to quantify the synergistic, additive, or antagonistic effects of drug combinations. Investigating these potential synergies could open new avenues for its application in treating multidrug-resistant infections or cancers.
Exploration of this compound in Advanced In Vitro and Ex Vivo Biological Models
To date, the biological evaluation of this compound has been limited to basic in vitro assays. To better predict its physiological and pathological effects in a more complex biological context, it is imperative to utilize advanced three-dimensional (3D) cell culture models, such as spheroids and organoids. These models more accurately mimic the in vivo microenvironment, including cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients.
Studying the effects of this compound in these advanced models could provide more clinically relevant insights into its efficacy and potential toxicity. Furthermore, ex vivo models using patient-derived tissues could help in assessing the compound's activity in a more personalized manner.
Design and Synthesis of Next-Generation this compound Analogues with Enhanced Specificity
While this compound has demonstrated broad bioactivity, its specificity towards particular molecular targets is not well-defined. This lack of specificity could lead to off-target effects in a therapeutic setting. A promising future direction is the design and synthesis of novel analogues of this compound. Through medicinal chemistry approaches, modifications to its chemical structure could be made to enhance its potency and selectivity for a desired target. Structure-activity relationship (SAR) studies would be essential to guide the rational design of these next-generation analogues. The synthesis of related compounds, Papyracillic acid B and 4-epi-papyracillic acid C, has been accomplished, suggesting that the chemical synthesis of analogues is feasible.
Biotechnological and Metabolic Engineering Strategies for Sustainable Production and Derivative Generation
The natural production of this compound by fungal species may not be sufficient or cost-effective for large-scale research or potential commercialization. Therefore, the development of biotechnological production platforms is a critical future endeavor. This could involve the heterologous expression of the this compound biosynthetic gene cluster in a more tractable microbial host, such as Saccharomyces cerevisiae or Escherichia coli.
Metabolic engineering of the host strain could further optimize the production yields by enhancing the precursor supply and redirecting metabolic fluxes towards the synthesis of this compound. Moreover, these engineered microbial systems could be leveraged to produce novel derivatives of this compound by introducing modifying enzymes, such as hydroxylases or glycosyltransferases, into the biosynthetic pathway. This approach, known as mutasynthesis or combinatorial biosynthesis, could generate a library of new analogues for biological screening.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Papyracillic acid A, and what are their comparative advantages?
- Methodological Answer : The synthesis of Papyracillic acid derivatives typically involves tandem chain extension-acylation reactions. For example, a protocol for Papyracillic acid B includes dissolving precursors in dichloromethane, oxidizing with 30% H₂O₂, and purification via silica gel chromatography. Yield optimization requires precise temperature control (e.g., 0°C for oxidation, 110°C for solvent removal) and careful selection of eluents (e.g., hexane/ethyl acetate mixtures) . Comparative advantages of this method include scalability (70% yield) and reproducibility, though challenges in isolating stereoisomers (e.g., 4-epi derivatives) may require additional chromatographic steps.
Q. What analytical techniques are recommended for characterizing this compound's purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical. NMR (¹H and ¹³C) confirms structural integrity by identifying carbon-hydrogen frameworks, while HPLC assesses purity. For example, thin-layer chromatography (TLC) with Rf = 0.71 in hexane/ethyl acetate (1:1) effectively separates derivatives. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data interpretation for this compound derivatives?
- Methodological Answer : Contradictions in spectral data (e.g., overlapping NMR signals) require iterative validation. Strategies include:
- Comparative analysis : Cross-referencing with published spectra of structurally similar compounds (e.g., Papyracillic acid B) .
- Computational modeling : Using density functional theory (DFT) to predict chemical shifts and compare them with experimental data.
- Multi-technique triangulation : Combining NMR, MS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities .
Q. What strategies are effective in addressing low yields during this compound synthesis?
- Methodological Answer : Low yields often stem from side reactions or incomplete oxidation. Mitigation strategies include:
- Optimizing reaction conditions : Incremental adjustments to temperature (e.g., maintaining 0°C during peroxide addition) and stoichiometry .
- Catalyst screening : Testing alternative catalysts (e.g., transition-metal complexes) to improve selectivity.
- In situ monitoring : Using real-time techniques like FTIR to track reaction progress and adjust parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
